2-(3-Methylisoxazol-5-yl)acetohydrazide
Description
2-(3-Methylisoxazol-5-yl)acetohydrazide (CAS: 859285-24-8, molecular formula: C₆H₉N₃O₂) is a hydrazide derivative featuring a 3-methylisoxazole core linked to an acetohydrazide moiety. Its structure combines the isoxazole heterocycle, known for bioactivity in antimicrobial and anticancer contexts, with a hydrazide group that enhances molecular interactions via hydrogen bonding and chelation .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-5(11-9-4)3-6(10)8-7/h2H,3,7H2,1H3,(H,8,10) |
InChI Key |
JATRHRLUPRIDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Methylisoxazole Core
A reliable method for synthesizing 3-amino-5-methylisoxazole, a close structural relative and precursor to 2-(3-methylisoxazol-5-yl)acetohydrazide, is described in a patented three-step process:
- Step 1: Generation of acetyl acetonitrile by reacting ethyl acetate with acetonitrile in the presence of a metal base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide).
- Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol) under reflux to form the corresponding hydrazone.
- Step 3: Ring closure reaction of the hydrazone with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate) in solvents such as ethylene glycol dimethyl ether or tetrahydrofuran, yielding 3-amino-5-methylisoxazole with high purity and good yields (up to 78%).
This method avoids the use of toxic solvents like chloroform or carbon tetrachloride, commonly used in traditional synthesis, and provides a cleaner, more efficient route.
Synthesis of this compound
Building on the above core synthesis, the preparation of this compound involves further functionalization, typically through the following steps:
- Acetylation or acetoacetylation of the 3-methylisoxazole ring to introduce a side chain bearing a carbonyl group.
- Hydrazide formation by reacting the acetylated intermediate with hydrazine hydrate or hydrazide salts under controlled conditions.
While direct literature specifically detailing the exact preparation of this compound is limited, the general synthetic principles are consistent with the preparation of similar acetohydrazide derivatives from isoxazole compounds.
Representative Preparation Procedure (Inferred from Related Methods)
| Step | Reagents/Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1 | Ethyl acetate, acetonitrile, NaH (1.1 eq) | Formation of acetyl acetonitrile | Quantitative |
| 2 | Acetyl acetonitrile, p-toluenesulfonyl hydrazide, MeOH, reflux 2 h | Formation of hydrazone intermediate | 88-90%, HPLC purity ~99% |
| 3 | Hydrazone, hydroxylamine hydrochloride, K2CO3, THF, 80 °C, 2 h | Ring closure to 3-amino-5-methylisoxazole | 78%, HPLC purity ~98.8% |
| 4 | 3-amino-5-methylisoxazole, acetylating agent (e.g., chloroacetyl chloride), base | Introduction of acetyl side chain | Variable, optimized per protocol |
| 5 | Acetylated intermediate, hydrazine hydrate, reflux | Conversion to acetohydrazide derivative | High, purification by crystallization |
Note: Steps 4 and 5 are typical transformations inferred from general organic synthesis practices for hydrazide formation, as detailed specific protocols for this compound are scarce.
Reaction Conditions and Optimization
- Metal Base Selection: Sodium hydride, n-butyllithium, or lithium diisopropylamide are effective for the initial formation of acetyl acetonitrile, with 1.1 to 1.4 equivalents used relative to acetonitrile.
- Solvent Choice: Methanol or ethanol for hydrazone formation; ethylene glycol dimethyl ether, tetrahydrofuran, or 2-methyltetrahydrofuran for ring closure reactions.
- Temperature: Reflux conditions (~60-80 °C) for hydrazone formation and ring closure; precise control improves yield and purity.
- pH Control: Acid-base adjustments post-reaction (e.g., acidification followed by basification) facilitate product precipitation and purification.
Purification and Characterization
- Crystallization: Hydrazone intermediates and final products are typically isolated by crystallization from reaction mixtures.
- HPLC Analysis: Purity of intermediates and final compounds is routinely assessed by HPLC, with purities reaching approximately 98-99% in optimized procedures.
- Spectroscopic Confirmation: Structural confirmation via NMR, IR, and mass spectrometry is standard to verify the formation of the isoxazole ring and hydrazide functionality.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Metal Base (NaH, n-BuLi, LDA) | 1.1 – 1.4 equivalents (relative to acetonitrile) | Critical for acetyl acetonitrile formation |
| Alcohol Solvent | Methanol or Ethanol | For hydrazone formation |
| Hydrazone Formation Temp. | Reflux (~60-78 °C) | 2 hours typical |
| Ring Closure Solvent | THF, 2-MeTHF, ethylene glycol dimethyl ether | Alkaline conditions required |
| Ring Closure Temp. | 65 – 90 °C | 2 hours typical |
| Potassium Carbonate | 2.2 – 4 equivalents (relative to hydroxylamine hydrochloride) | For alkaline dissociation |
| Final Product Yield | ~78% | After purification |
| Product Purity (HPLC) | 98.7 – 99% | High purity suitable for pharmaceutical use |
Research Findings and Advantages
- The described three-step method for preparing 3-amino-5-methylisoxazole and its derivatives avoids the use of highly toxic solvents such as chloroform and carbon tetrachloride, improving environmental and safety profiles.
- The method achieves high purity products with minimal isomeric impurities, critical for pharmaceutical applications.
- The synthesis is scalable and adaptable to various substituted isoxazole derivatives, providing a versatile platform for further functionalization including acetohydrazide formation.
- The use of common and easily available starting materials reduces cost and complexity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylisoxazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction often involves nucleophilic substitution where reagents like alkyl halides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Methylisoxazol-5-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain . The compound may also interact with other biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Insights
- Isoxazole vs. Triazole/Benzothiazole : The 3-methylisoxazole core in the target compound may offer distinct electronic effects compared to triazole or benzothiazole rings, influencing binding to targets like kinases or DNA.
- Hydrazide Flexibility : The free hydrazide group enables Schiff base formation or chelation with metal ions, a feature exploited in anticancer and antimicrobial analogs (e.g., ).
- Selectivity : Thioether and heterocyclic substitutions (e.g., ) enhance cancer cell selectivity by targeting overexpressed receptors or enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(3-Methylisoxazol-5-yl)acetohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via hydrazinolysis of ester precursors. For example, methyl [(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate reacts with hydrazine hydrate under reflux in ethanol for 4 hours, monitored by TLC (chloroform:methanol, 7:3). Yield optimization involves adjusting solvent polarity, stoichiometry (1.2 eq hydrazine), and temperature control .
- Key Data :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Reaction Time | 4 hours (reflux) | |
| Hydrazine Equiv. | 1.2 eq |
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology : Use a combination of NMR (1H/13C) to confirm hydrazide moiety and isoxazole ring protons, MS for molecular ion validation, and IR to identify N-H stretches (~3200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹). Purity is assessed via TLC or HPLC .
Q. How does the hydrazide functional group influence the compound's reactivity in subsequent derivatization?
- Methodology : The hydrazide moiety enables condensation with aldehydes/ketones to form hydrazones, a key step in generating Schiff base derivatives. Solvent-free grinding with aldehydes (e.g., 3-methoxybenzaldehyde) at 25°C for 15–20 minutes efficiently produces these derivatives .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology : Discrepancies may arise from tautomerism (e.g., enol-keto forms in hydrazides) or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to map coupling patterns and DFT calculations to predict theoretical shifts. Compare with structurally analogous compounds (e.g., 2-(4-fluorophenyl)acetohydrazide derivatives) .
Q. What mechanistic pathways explain the introduction of substituents on the isoxazole ring during synthesis?
- Methodology : Isoxazole ring formation often follows the Hantzsch synthesis, where hydroxylamine reacts with β-keto esters. Substituent positioning (e.g., 3-methyl group) is controlled by precursor selection and reaction pH. Post-functionalization (e.g., sulfanylation) requires electrophilic substitution under anhydrous conditions .
Q. How should researchers design bioactivity studies to evaluate enzyme inhibition potential?
- Methodology :
- Target Selection : Prioritize enzymes with known sensitivity to hydrazide derivatives (e.g., α-glucosidase, lipase).
- Assay Design : Use spectrophotometric assays to measure IC50 values. For example, α-glucosidase inhibition is monitored via p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm .
- Data Interpretation : Compare IC50 values with standards (e.g., acarbose IC50 = 378.2 μM) and structurally similar compounds (e.g., oxadiazole derivatives with IC50 = 3.23 μM) .
Q. What strategies enable comparative analysis of bioactivity across structurally diverse acetohydrazide derivatives?
- Methodology :
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends.
- Structural Comparison : Use analogs like 2-(3-bromo-4-butoxyphenyl)acetohydrazide to assess halogen vs. alkyl group impacts on target binding .
- Key Data :
| Derivative | Bioactivity (IC50) | Target |
|---|---|---|
| 2-(2,4-Dichlorophenyl)oxadiazole | 3.23 μM | α-Glucosidase |
| Ethyl-thio benzimidazolyl derivative | 6.10 μM | α-Glucosidase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
